Terephthalic acid dicyanide
Description
Terephthalic acid (C₈H₆O₄, CAS 100-21-0), a para-oriented aromatic dicarboxylic acid, is a critical industrial chemical primarily used in the production of polyethylene terephthalate (PET) for textiles, packaging, and plastics . Its synthesis involves catalytic oxidation of p-xylene, with modern bio-based routes achieving up to 51% yield using Mn-Fe mixed oxides and oxygen .
Toxicological studies indicate that terephthalic acid primarily affects the kidneys and liver, with urinary biomarkers like β2-microglobulin and N-acetyl-β-D-glucosaminidase (NAG) serving as exposure indicators . Its plasma half-life in rats is 60–100 minutes, with rapid renal clearance .
Properties
Molecular Formula |
C10H4N2O2 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
benzene-1,4-dicarbonyl cyanide |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H |
InChI Key |
DSEYQDSKEUBYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)C(=O)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
From Terephthalamide via Dehydration
Terephthalonitrile is synthesized by dehydrating terephthalamide (C₈H₈N₂O₂) using anhydrous phosphoric acid as a catalyst. This reaction proceeds via the elimination of two water molecules:
The product crystallizes as colorless prisms and is insoluble in water but soluble in boiling alcohol .
Alkaline Hydrolysis
Boiling terephthalonitrile with aqueous caustic alkalis (e.g., NaOH) regenerates terephthalic acid and releases ammonia :
This reaction confirms the compound’s stability under basic conditions and its reversibility to the parent acid.
Acid-Catalyzed Reactions
While specific acid-mediated reactions are not detailed in the sources, terephthalonitrile’s nitrile groups are expected to hydrolyze to carboxylic acids under strong acidic conditions (e.g., HCl/H₂SO₄), analogous to general nitrile reactivity .
Reactivity Profile
Terephthalonitrile’s nitrile groups participate in characteristic nitrile chemistry:
Key Research Findings
-
Thermal Stability : Terephthalonitrile sublimes without decomposition when heated, retaining its structure .
-
Catalytic Applications : Serves as a precursor in synthesizing metal-organic frameworks (MOFs) and coordination polymers with Zn(II), exhibiting potential in luminescence sensing .
-
Toxicity Considerations : Limited data exist, but derivatives like terephthalic acid show renal effects in rodents at high doses .
Table 2: Hydrolysis Pathways
| Reagent | Conditions | Products | Byproducts |
|---|---|---|---|
| Aqueous NaOH | Reflux, 100°C | Terephthalic acid, NH₃ | None |
| H₂O (acidic) | H₂SO₄, Δ | Terephthalic acid | NH₄⁺ |
Comparison with Similar Compounds
Key Differences :
- Polymer Performance : Terephthalic acid’s para-orientation enables linear polymer chains in PET, optimizing tensile strength and thermal stability. Isophthalic acid’s meta-orientation introduces kinks, enhancing flexibility in coatings and adhesives .
- Isophthalic acid’s higher solubility facilitates easier microbial degradation .
Terephthalic Acid vs. Phthalic Acid/Anhydride
Key Differences :
- Chemical Reactivity : Phthalic anhydride’s cyclic structure makes it more reactive in esterification, whereas terephthalic acid requires high-pressure conditions for PET synthesis .
- Regulatory Status : Phthalic acid derivatives (e.g., DEHP) face restrictions due to endocrine effects, while terephthalic acid is prioritized for food-grade PET despite traces of estrogenic impurities .
Derivatives of Terephthalic Acid
- Terephthalic Acid Dichloride (Cl₂C₈H₄O₂): Used as a monomer in high-performance polymers. Hydrolyzes completely to terephthalic acid, sharing its toxicity profile (TDI: 0.175 mg/kg) .
- Diphenyl Terephthalate (C₂₀H₁₄O₄) : A stable ester with applications in specialty plastics. Exhibits lower acute toxicity compared to the parent acid .
- MIL-101 (Chromium Terephthalate) : A porous metal-organic framework (MOF) with surface areas ~5900 m²/g, used in gas storage and catalysis .
Research Findings and Industrial Challenges
- Purity Requirements : PET-grade terephthalic acid must contain <25 ppm 4-carboxybenzaldehyde (4-CBA) to avoid polymerization inhibition. Reactive crystallization methods often leave 73 ppm 4-CBA, necessitating multi-step purification .
- Bio-Based Production : Mn-Fe catalysts enable 51% yield of bio-terephthalic acid from p-cymene, though scalability remains challenging .
- Thermal Behavior : DSC studies confirm that hydrothermally treated terephthalic acid retains melting properties (~425°C), aligning with PET processing requirements .
Q & A
Basic Research Questions
Q. What is the empirical formula of terephthalic acid dicyanide, and how is it experimentally validated?
- Methodology : Combustion analysis is a standard method for determining empirical formulas. For example, terephthalic acid (C₈H₆O₄) can be analyzed by measuring CO₂ and H₂O yields from combustion. A study demonstrated that 0.6943 g of terephthalic acid produced 1.471 g CO₂ and 0.226 g H₂O, confirming its formula through stoichiometric calculations . For dicyanide derivatives, elemental analysis coupled with spectroscopic techniques (e.g., FTIR, NMR) is used to verify functional groups and molecular structure .
Q. What are the primary synthetic routes for this compound?
- Methodology : Terephthalic acid derivatives are typically synthesized via Diels-Alder reactions or oxidation pathways. For example, biomass-derived 5-hydroxymethylfurfural (HMF) can be oxidized and reacted with ethylene over Lewis acid catalysts (e.g., MCM-41 silica) to form intermediates like dimethyl terephthalate (DMT), which can be further functionalized with cyanide groups . Key steps include catalyst selection (avoiding Brønsted acids to prevent side reactions) and optimizing reaction temperatures (120–200°C) .
Q. How is terephthalic acid purified from industrial byproducts like 4-carboxybenzaldehyde (4-CBA)?
- Methodology : Hydropurification processes using hydrogenation reactors are standard. A dynamic model for industrial-scale purification showed that controlling reaction temperature (250–300°C) and hydrogen flow rates (0.5–1.2 L/min) reduces 4-CBA concentrations to <25 ppm. Advanced control strategies, such as multivariable predictive-PID cascade systems, improve efficiency .
Advanced Research Questions
Q. How do catalytic mechanisms differ between Lewis and Brønsted acids in terephthalic acid synthesis?
- Methodology :
- Lewis acids (e.g., Ti-based catalysts) facilitate Diels-Alder reactions by coordinating with electron-rich dienophiles, achieving 70–85% yield in terephthalate intermediates.
- Brønsted acids (e.g., H₂SO₄) promote undesired dehydration pathways, reducing selectivity by 30–40% .
- Experimental validation : Compare catalyst performance using GC-MS to quantify product distributions and in situ Raman spectroscopy to monitor reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
